molecular formula C22H18SSn B14628676 Triphenyl(thiophen-2-yl)stannane CAS No. 54663-76-2

Triphenyl(thiophen-2-yl)stannane

Cat. No.: B14628676
CAS No.: 54663-76-2
M. Wt: 433.2 g/mol
InChI Key: RKDVYOKAPQRDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl(thiophen-2-yl)stannane is an organotin compound that features a thiophene ring bonded to a tin atom, which is further connected to three phenyl groups. This compound is of significant interest in organic and organometallic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyl(thiophen-2-yl)stannane can be synthesized through the Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. For example, the reaction between thiophen-2-yl bromide and triphenyltin chloride in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Triphenyl(thiophen-2-yl)stannane undergoes various types of reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Stille coupling reactions.

    Organic Halides: Reactants in coupling reactions.

    Solvents: Toluene, tetrahydrofuran (THF), and other organic solvents are commonly used.

Major Products:

    Coupling Products: Formation of new carbon-carbon bonds, leading to various substituted thiophene derivatives.

Scientific Research Applications

Triphenyl(thiophen-2-yl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of triphenyl(thiophen-2-yl)stannane primarily involves its ability to participate in coupling reactions. The tin atom in the compound can form a bond with a palladium catalyst, facilitating the transfer of the thiophene group to an organic halide, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Uniqueness: Triphenyl(thiophen-2-yl)stannane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other organotin compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

CAS No.

54663-76-2

Molecular Formula

C22H18SSn

Molecular Weight

433.2 g/mol

IUPAC Name

triphenyl(thiophen-2-yl)stannane

InChI

InChI=1S/3C6H5.C4H3S.Sn/c3*1-2-4-6-5-3-1;1-2-4-5-3-1;/h3*1-5H;1-3H;

InChI Key

RKDVYOKAPQRDLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.